2,4,6-Triphenyl-1,3-dioxane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117525-88-9 |
|---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,4,6-triphenyl-1,3-dioxane |
InChI |
InChI=1S/C22H20O2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-15,20-22H,16H2 |
InChI Key |
JISOWUQFKXKMNL-UHFFFAOYSA-N |
SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
2,4,6-triphenyl-1,3-dioxane 2,4,6-triphenyldioxane-1,3 |
Origin of Product |
United States |
Advanced Stereochemistry and Conformational Analysis of 2,4,6 Triphenyl 1,3 Dioxane
Stereochemical Influence of Phenyl Substituents at C-2, C-4, and C-6
The presence of phenyl groups on the 1,3-dioxane (B1201747) ring introduces significant steric bulk and electronic effects that dictate the preferred conformation and the relative stability of different stereoisomers.
In monosubstituted 1,3-dioxanes, a substituent generally prefers the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. However, the conformational preference of a phenyl group is more complex. Studies on 2-phenyl-1,3-dioxane (B8809928) have shown a preference for the equatorial orientation. lew.ro This preference is quantified by the conformational free energy, or A-value.
In the case of 2,4,6-triphenyl-1,3-dioxane, the conformational preferences will be a balance of the individual preferences of the phenyl groups at each position, leading to a complex mixture of potential diastereomers and conformers.
The conformational preference of a substituent is quantitatively expressed by its A-value, which is the negative of the Gibbs free energy change (-ΔG°) for the equatorial to axial equilibrium. A positive A-value indicates a preference for the equatorial position. researchgate.net
For a phenyl group at the C-2 position of a 1,3-dioxane ring, the A-value has been determined to be approximately 3.1 kcal/mol. lew.ropsu.edu This value is smaller than that for a methyl group at the same position, indicating a lesser, though still significant, preference for the equatorial orientation compared to a methyl group. lew.ro The A-values for substituents at C-5 are generally smaller than at C-2 or C-4/C-6 due to reduced steric interactions. For a 5-phenyl group, the conformational energy is influenced by a stabilizing, nonclassical C-H···O hydrogen bond between an ortho-hydrogen of the phenyl ring and a ring oxygen when the phenyl group is axial. nih.gov The strength of this interaction can be tuned by substituents on the phenyl ring. nih.gov
| Substituent | Position | A-value (kcal/mol) | Reference |
|---|---|---|---|
| Phenyl | 2 | 3.1 | lew.ropsu.edu |
| Methyl | 2 | ~3.98 | lew.ro |
| Methyl | 4 | 12.2 | clockss.org |
| Methyl | 5 | 3.6 | clockss.org |
The substitution pattern in this compound allows for the existence of several diastereomers, depending on the relative orientations (cis or trans) of the phenyl groups. For example, the 2,4,6-trialkyl-1,3-dioxane system has been shown to have isomers where equilibration can lead to a mixture of cis and trans arrangements. journals.co.za
In a 2,cis-4,trans-6-triphenyl-1,3-dioxane, the phenyl groups at C-4 and C-6 would have a trans relationship, while the phenyl group at C-2 would be cis to one and trans to the other. The most stable conformation of such a molecule would aim to place the maximum number of bulky phenyl groups in the equatorial position.
Considering a chair conformation:
all-cis isomer: This would have all three phenyl groups on the same side of the ring. To be in equatorial positions, this would require a specific chair conformation.
cis,trans isomers: For example, in a 2,cis-4,trans-6 arrangement, one phenyl group is on the opposite side of the ring relative to the other two.
The equilibrium between these diastereomers, and the preferred conformation of each, will be governed by the minimization of steric strain. In many substituted 1,3-dioxanes, an equilibrium can be established, often catalyzed by acid, which allows for the determination of the relative thermodynamic stabilities of the isomers. journals.co.za For 2,4,6-trisubstituted systems, the isomer that can adopt a chair conformation with all three substituents in equatorial positions is generally the most stable. However, severe 1,3-syn-axial interactions can force the ring into a twist conformation to alleviate this strain. arkat-usa.org The specific conformational details of diastereomers of this compound would require detailed spectroscopic and computational analysis.
Anomeric and Stereoelectronic Effects in 1,3-Dioxane Systems
The stereochemistry and conformational preferences of 1,3-dioxane rings are significantly influenced by stereoelectronic effects, with the anomeric effect being a historically crucial concept. rsc.orgscripps.edu The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the case of 1,3-dioxanes) to adopt an axial orientation, which is counterintuitive to steric considerations. scripps.edursc.org This preference is primarily explained by a stabilizing hyperconjugative interaction between a lone pair (n) of an endocyclic oxygen atom and the antibonding orbital (σ) of the axial C-X bond (where X is the substituent). rsc.org This n → σ interaction is most effective when the orbitals are anti-periplanar, a condition met in the axial conformation.
In the context of 1,3-dioxane systems, several stereoelectronic interactions are at play. Computational studies have highlighted the importance of a balance between different hyperconjugative interactions in determining the geometry and stability of the ring. figshare.comacs.org These include interactions such as σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σC-Heq. figshare.com The homoanomeric interaction, np → σC(5)-Heq, is particularly significant in 1,3-dioxanes. figshare.comacs.org
The magnitude of these stereoelectronic effects can be quantified using Natural Bond Orbital (NBO) analysis. For instance, the stabilization energy associated with the electronic delocalization from the equatorial lone pair of one oxygen atom to the σ* antibonding orbital of the adjacent C2-O bond (LP(e)M1→ σ*C2−M3) in 1,3-dioxane has been calculated to be 12.66 kcal/mol. tandfonline.com This delocalization contributes to the stability of the ground state structure. tandfonline.com
Furthermore, the nature of the substituent at the C2 position significantly modulates these effects. For example, in 2-methoxy-1,3-dioxane, the anomeric effect strongly favors the axial conformer due to the stabilizing n(O) → σ*(C-OMe) interaction. nih.gov This has tangible effects on reactivity; for instance, only the axial 2-methoxy-1,3-dioxane isomer reacts with Grignard reagents, while the equatorial isomer is unreactive, highlighting the profound influence of stereoelectronic effects on chemical behavior. rsc.org
Molecular Chirality and Diastereotopicity in Chiral 1,3-Dioxane Derivatives
The introduction of a chiral center into a 1,3-dioxane derivative leads to significant stereochemical consequences, most notably the phenomenon of diastereotopicity. researchgate.netubbcluj.ro In a chiral molecule, otherwise chemically equivalent protons or other groups can become magnetically non-equivalent due to their different spatial relationships with the chiral center. This non-equivalence, or diastereotopicity, is observable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net
For instance, in chiral 1,3-dioxanes, the molecular chirality can induce diastereotopicity in the protons at positions 4 and 6 of the dioxane ring. researchgate.netlew.ro This means that the axial and equatorial protons at C4 will have different chemical shifts from the corresponding axial and equatorial protons at C6. The magnitude of this difference in chemical shifts (diastereotopic shift) is influenced by the nature and orientation of the substituents on the ring. researchgate.net
The presence of bulky substituents, such as an aryl group at the C2 position, can lead to an anancomeric structure, where the conformational equilibrium is strongly shifted towards one conformer. researchgate.netlew.ro If the aryl group is axial, it can exert a significant influence on the chemical shifts of the protons on the dioxane ring through space. For example, an axial aromatic group can shield the equatorial protons at positions 4 and 6, causing them to appear at a higher field in the NMR spectrum. researchgate.net
The concept of diastereotopicity is not limited to the protons on the dioxane ring itself but can extend to substituents attached to the ring. The introduction of a chiral center can render the faces of a double bond or a planar group diastereotopic, leading to facial selectivity in reactions. rsc.orgacs.org This has been systematically studied in various cycloaddition reactions involving chiral substrates, where high levels of diastereoselectivity in discriminating between diastereotopic groups and faces have been achieved. acs.org
Reactivity and Reaction Mechanisms Involving the 2,4,6 Triphenyl 1,3 Dioxane Core
Ring-Opening Reactions of 1,3-Dioxane (B1201747) Acetals
The cleavage of the 1,3-dioxane ring is a characteristic reaction, often proceeding with high regioselectivity, particularly in systems derived from carbohydrates where the dioxane acts as a protecting group. researchgate.netugent.be These reactions are fundamental for the selective manipulation of hydroxyl groups in polyol-containing structures. researchgate.net
In carbohydrate chemistry, 4,6-O-benzylidene acetals, which share the core structural features of a 2-phenyl-1,3-dioxane (B8809928), are extensively used as protecting groups. researchgate.netacs.org The regioselective reductive opening of this ring allows for the targeted synthesis of partially protected monosaccharides, which are valuable building blocks. ugent.beacs.org The outcome of the cleavage is dependent on the reagents, with different combinations of hydride donors and Lewis or protic acids favoring the formation of either 4-O-benzyl or 6-O-benzyl ethers. acs.org
Several factors influence the direction of the ring opening, including steric hindrance, the coordinating ability of nearby functional groups, and the specific reagent system employed. thieme-connect.de For instance, the use of diisobutylaluminum hydride (DIBALH) typically results in the cleavage of the less sterically hindered C–O bond. thieme-connect.de Conversely, when a coordinating group is present, a Lewis acid can chelate with it, directing the hydride attack to a specific oxygen atom. researchgate.netthieme-connect.de
A systematic study on the reductive ring opening of glucosidic 4,6-O-halobenzylidene acetals highlights the efficacy of various reagent combinations. acs.org The choice of reagents dictates whether the cleavage occurs at the O4 or O6 position. acs.org
Table 1: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals
| Reagent Combination | Major Product | Reference |
|---|---|---|
| LiAlH₄–AlCl₃ | 4-O-Benzyl ether/6-OH | acs.org |
| BH₃·THF–TMSOTf | 4-O-Benzyl ether/6-OH | acs.org |
| NaCNBH₃–HCl | 6-O-Benzyl ether/4-OH | acs.org |
| Et₃SiH–BF₃·Et₂O | 6-O-Benzyl ether/4-OH | acs.org |
This table summarizes the general outcomes for the regioselective opening of 4,6-O-benzylidene acetals, which are structurally related to 2,4,6-triphenyl-1,3-dioxane.
The 1,3-dioxane ring is susceptible to cleavage under acidic conditions. thieme-connect.deorganic-chemistry.org The mechanism of acid-catalyzed hydrolysis or alcoholysis involves the protonation of one of the ring oxygen atoms, which creates a good leaving group. libretexts.orgmasterorganicchemistry.com This is followed by the nucleophilic attack of water or an alcohol. The reaction proceeds through a highly reactive oxocarbenium ion intermediate. researchgate.netnih.gov
In the case of asymmetric epoxides, which share mechanistic similarities, the process is described as a hybrid between an SN1 and SN2 pathway. libretexts.org The C-O bond begins to break, and a partial positive charge builds up on the more substituted carbon, which is then attacked by the nucleophile before a full carbocation can form. libretexts.org For 1,3-dioxanes, this acid-catalyzed cleavage is a key step in their removal as protecting groups, typically achieved through hydrolysis in aqueous acid or transacetalization. organic-chemistry.org
Cyclization and Rearrangement Reactions
The 1,3-dioxane framework can participate in or be formed through various cyclization and rearrangement reactions, leading to the synthesis of complex heterocyclic systems.
Intramolecular reactions provide a powerful strategy for constructing intricate molecular architectures from 1,3-dioxane precursors. A notable example is the use of successive intramolecular transacetalization reactions to synthesize conformationally restricted tricyclic systems. mdpi.com In this approach, an initial acid-catalyzed intramolecular transacetalization forms a benzofuran (B130515) ring, and after a deprotection step, a second intramolecular transacetalization yields a complex tricyclic scaffold containing a 1,3-dioxane ring. mdpi.com
Another significant intramolecular transformation is the addition/oxa-Michael cascade reaction. This sequence has been employed to create protected syn-1,3-diols and has been adapted for the highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes. rsc.org The reaction between a homoallylic alcohol and trifluoroacetophenone proceeds through an addition followed by an intramolecular oxa-Michael cyclization to furnish the 1,3-dioxane ring with good yield and selectivity. rsc.org
The photochemical behavior of 1,3-dioxane derivatives can lead to significant structural rearrangements. Studies on diazirine derivatives of 1,3-dioxane-4,6-dione (B14002328) have shown that both thermolysis and photolysis induce a Wolff rearrangement. researchgate.net This process leads to the formation of 5-oxo-1,3-dioxolane-4-carboxylic acids or their derivatives, with α-oxodiazirines identified as key intermediates in the transformation. researchgate.net The photochemistry of other derivatives, such as 5-[2-(1,2-propadienyl)-substituted alkylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones, has also been investigated, revealing complex reaction pathways. colab.ws The presence of a styryl group, as seen in compounds like 4-methyl-2-(2-phenylethenyl)-1,3-dioxane, also introduces potential for various photochemical reactions. ontosight.ai
Participation as an Intermediate in Complex Chemical Transformations
The 1,3-dioxane moiety can serve as a crucial intermediate in multi-step syntheses, either as a stable precursor that is later modified or as a transient species in a complex reaction cascade. For instance, optically active 1,3-dioxanes, synthesized via an asymmetric Prins reaction, can be readily converted to chiral 1,3-diols. researchgate.net These diols are common intermediates in the synthesis of important pharmaceutical compounds. researchgate.net
Furthermore, the 1,3-dioxane ring itself can be a core component of highly complex molecules synthesized through multicomponent reactions. A pseudo-six-component reaction involving benzaldehyde (B42025) derivatives, benzylamines, and Meldrum's acid yields complex spiro[1,3-dioxane-quinoline]-trione derivatives. nih.govacs.org In this transformation, the 1,3-dioxane ring, formed from Meldrum's acid and benzaldehyde, is an integral part of the final, intricate molecular structure. nih.govacs.org This demonstrates the role of the dioxane unit as a key building block in the construction of diverse heterocyclic scaffolds. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,6-O-benzylidene acetal (B89532) |
| 4-O-benzyl ether |
| 6-O-benzyl ether |
| Diisobutylaluminum hydride (DIBALH) |
| Lithium aluminum hydride (LiAlH₄) |
| Aluminum chloride (AlCl₃) |
| Borane tetrahydrofuran (B95107) complex (BH₃·THF) |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) |
| Sodium cyanoborohydride (NaCNBH₃) |
| Hydrogen chloride (HCl) |
| Triethylsilane (Et₃SiH) |
| Boron trifluoride diethyl etherate (BF₃·Et₂O) |
| Benzofuran |
| Trifluoroacetophenone |
| Diazirine |
| 1,3-Dioxane-4,6-dione |
| Wolff rearrangement |
| 5-Oxo-1,3-dioxolane-4-carboxylic acid |
| α-Oxodiazirine |
| 4-Methyl-2-(2-phenylethenyl)-1,3-dioxane |
| 1,3-Diol |
| Benzaldehyde |
| Benzylamine |
| Meldrum's acid |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 2,4,6 Triphenyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the connectivity, configuration, and conformation of 2,4,6-Triphenyl-1,3-dioxane.
High-Resolution ¹H NMR and ¹³C NMR for Configurational and Conformational Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in determining the static and preferred structures of this compound isomers. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information.
In the ¹H NMR spectrum, the protons on the dioxane ring (at C2, C4, C5, and C6) are of particular diagnostic value. The coupling constants between these protons can help establish the relative stereochemistry (cis or trans) of the phenyl substituents. For instance, a larger coupling constant is typically observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons, which allows for the assignment of the chair conformation, a common feature for dioxane rings. researchgate.net The phenyl protons typically appear as complex multiplets in the aromatic region of the spectrum.
The ¹³C NMR spectrum provides direct evidence of the number of distinct carbon environments in the molecule. docbrown.info For this compound, separate signals are expected for the C2, C4/C6, and C5 carbons of the dioxane ring, as well as for the ipso, ortho, meta, and para carbons of the phenyl groups. The chemical shift of the C2 carbon is particularly sensitive to the electronic environment and stereochemistry. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for 1,3-dioxane (B1201747) and its derivatives. Actual values may vary.)
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| H-2, H-4, H-6 | ¹H | 4.5 - 5.5 | Methine protons on the dioxane ring, position depends on axial/equatorial orientation. |
| H-5 | ¹H | 1.5 - 2.5 | Methylene (B1212753) protons on the dioxane ring. May be non-equivalent (diastereotopic). |
| Phenyl Protons | ¹H | 7.2 - 7.6 | Aromatic region. |
| C-2, C-4, C-6 | ¹³C | 95 - 105 | Carbons bearing both an oxygen and a phenyl group. |
| C-5 | ¹³C | 30 - 40 | Methylene carbon of the dioxane ring. |
| Phenyl Carbons | ¹³C | 125 - 140 | Aromatic region, with distinct signals for ipso, ortho, meta, and para positions. |
Dynamic NMR Experiments for Conformational Dynamics Studies
While high-resolution NMR provides a time-averaged picture of the most stable conformation, Dynamic NMR (DNMR) experiments are employed to study the conformational dynamics of the molecule, such as the interconversion between different chair or boat forms. utoronto.cad-nb.info These processes often occur on the NMR timescale (μs to ms). d-nb.info
By recording NMR spectra at variable temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the conformational exchange is slow, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. researchgate.net Analysis of the coalescence temperature and the line shapes allows for the calculation of the energy barriers (ΔG‡) for conformational changes, such as ring inversion. researchgate.net This provides crucial thermodynamic and kinetic data about the flexibility of the dioxane ring. utoronto.ca
Analysis of Diastereotopicity of Homomorphic Groups
In chiral molecules, chemically equivalent (homomorphic) groups can be magnetically non-equivalent, a phenomenon known as diastereotopicity. In the context of cis-2,4,6-Triphenyl-1,3-dioxane, the molecule is chiral, and the two protons on the C5 carbon (the methylene group) are diastereotopic.
This non-equivalence arises because one C5 proton is cis to the adjacent phenyl groups, while the other is trans. Consequently, they reside in different magnetic environments. In the ¹H NMR spectrum, these diastereotopic protons will exhibit different chemical shifts and will couple to each other, typically resulting in a pair of doublets known as an AB quartet. Further coupling to the protons at C4 and C6 can make this signal more complex. The analysis of this diastereotopicity provides definitive proof of the structure and stereochemistry, as it would not be observed in an achiral, symmetrically substituted dioxane. docbrown.info
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopies probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing complementary information to NMR for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijsdr.orgresearchgate.net The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. ub.edu
Key diagnostic peaks include the strong C-O-C stretching vibrations characteristic of the ether linkages within the dioxane ring. Additionally, the spectrum will show C-H stretching vibrations for both the aliphatic protons on the dioxane ring and the aromatic protons on the phenyl groups. The presence of the phenyl rings is further confirmed by C=C stretching vibrations within the aromatic rings and C-H out-of-plane bending bands. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 3000 - 2850 | C-H Stretch | Aliphatic (Dioxane Ring) |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1200 - 1000 | C-O-C Stretch | Ether (Dioxane Ring) |
| 900 - 675 | C-H Bending (out-of-plane) | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily involving π electrons and non-bonding n electrons. matanginicollege.ac.in For this compound, the chromophores are the three phenyl groups. The dioxane ring itself does not absorb significantly in the typical UV-Vis range (200-700 nm).
The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) rings. These transitions are generally allowed and result in strong absorption bands. matanginicollege.ac.in The absorption spectrum of the closely related compound 2,4,6-triphenyl-1,3,5-triazine (B147588) shows a strong absorption maximum (λmax) around 270 nm, which is characteristic of the phenyl chromophore. acs.org A similar absorption profile is expected for this compound. The intensity and exact wavelength of the absorption can be influenced by the solvent polarity and the specific stereochemical arrangement of the phenyl groups, which affects the extent of electronic communication between them. mdpi.com
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax (nm) | Notes |
| π → π | Phenyl Ring | ~270 | Strong absorption band. Position can be influenced by substitution and solvent. acs.org |
| n → σ | Dioxane Oxygen | < 200 | Weak transition, typically outside the standard UV-Vis measurement range. matanginicollege.ac.in |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides the necessary accuracy to confirm the molecular formula.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a very high degree of accuracy. This precision allows for the calculation of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₂₂H₂₀O₂), the theoretical monoisotopic mass is 316.14633 Da.
In a typical HRMS experiment, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The high resolution of the instrument allows for the differentiation of ions with very similar masses. The molecular ion of this compound would be observed as various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. The experimentally measured m/z values for these adducts can be compared to the theoretically calculated values to confirm the elemental formula.
While specific experimental HRMS data for this compound is not widely published, predicted values based on its molecular formula (C₂₂H₂₀O₂) provide a clear expectation for analytical results. researchgate.net These predictions are crucial for identifying the compound in complex mixtures and confirming its synthesis.
Table 1: Predicted HRMS Data for this compound (C₂₂H₂₀O₂) Adducts (Data sourced from theoretical calculations)
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 317.15361 |
| [M+Na]⁺ | 339.13555 |
| [M+K]⁺ | 355.10949 |
| [M+NH₄]⁺ | 334.18015 |
| [M-H]⁻ | 315.13905 |
X-ray Crystallography for Solid-State Structure Determination
For this compound, crystallographic analysis is particularly important as it can exist as different stereoisomers (cis and trans), depending on the relative orientation of the three phenyl substituents on the dioxane ring. nih.gov The cis-isomer would have all three phenyl groups on the same side of the dioxane ring's average plane, while the trans-isomer would have one phenyl group on the opposite side relative to the other two. X-ray diffraction would unambiguously determine the specific isomer and reveal the conformation of the 1,3-dioxane ring, which typically adopts a chair conformation.
Table 2: Illustrative Crystallographic Data for a Substituted 1,3-Dioxane Derivative (Based on data for 2-Ethyl-5-triphenylmethyl-1,3-dioxane as an example) iucr.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 10.5401 (6) |
| b (Å) | 13.3550 (8) |
| c (Å) | 14.6044 (8) |
| β (°) | 110.523 (1) |
| Volume (ų) | 1925.28 (19) |
| Z (molecules/unit cell) | 4 |
Such data allows for the precise calculation of intramolecular distances and angles, providing insight into the steric strain and electronic interactions within the molecule.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability, melting point, and phase transitions of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve plots mass loss versus temperature. For an organic compound like this compound, TGA would determine its decomposition temperature. A sharp decrease in mass on the TGA curve indicates the temperature at which the molecule begins to break down. The absence of significant mass loss before this decomposition point would suggest the compound is thermally stable and not a hydrate (B1144303) or solvate.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic and exothermic transitions. For this compound, a sharp endothermic peak would indicate its melting point. The presence of multiple peaks could suggest the existence of different crystalline forms (polymorphs) or the presence of impurities. The synthesis and characterization of various triazine derivatives often employ TGA and DSC to assess their thermal stability. mdpi.com
Table 3: Expected Thermal Analysis Data for this compound (Based on general properties of similar aromatic organic compounds)
| Analysis | Parameter | Expected Observation |
| TGA | Onset of Decomposition | A specific temperature at which significant mass loss begins, indicating thermal instability. |
| Residual Mass | Percentage of mass remaining at the end of the analysis, providing information on the decomposition products. | |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. |
| Glass Transition (T₉) | A step-like change in the baseline, if the compound can exist in an amorphous state. | |
| Crystallization (T꜀) | An exothermic peak observed upon cooling from the melt, indicating the formation of a crystalline solid. |
Together, these advanced analytical methods provide a comprehensive characterization of this compound, from its elemental composition and molecular structure to its thermal behavior, which are crucial for its potential applications in various fields of chemical research.
Computational Chemistry and Theoretical Modeling of 2,4,6 Triphenyl 1,3 Dioxane
Quantum Mechanical Studies on Conformational Energetics
Quantum mechanical (QM) methods are fundamental to understanding the behavior of molecules at the atomic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, offering high accuracy for conformational analysis.
Ab initio molecular orbital theory encompasses a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. thieme-connect.de These methods provide a rigorous mathematical approximation of the molecular system. thieme-connect.de For molecules related to 2,4,6-triphenyl-1,3-dioxane, ab initio calculations have been crucial for elucidating conformational preferences and the energies of different isomers.
For example, studies on simpler analogs such as 4-phenyl-1,3-dioxane (B1205455) have utilized non-empirical quantum chemical approximations like the Restricted Hartree-Fock (RHF) method with STO-3G and 6-31G(d) basis sets. epa.gov Similarly, the conformational analysis of 5-phenyl-1,3-dioxane has been successfully performed at the RHF/6-31G(d) level of theory. researchgate.net These studies reveal the relative energies of equatorial and axial chair conformers and various twist forms, providing a foundational understanding of how phenyl substitution impacts the dioxane ring's geometry. epa.govresearchgate.net The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for the accuracy of the results, with larger basis sets generally yielding more reliable energy calculations. acs.org
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. nih.govnih.gov DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying larger molecules like this compound. nih.gov
DFT calculations have been instrumental in confirming the stability of specific conformations in related compounds. For 5-phenyl-1,3-dioxane, DFT studies demonstrated that the phenyl group preferentially orients itself over the dioxane ring to facilitate a stabilizing, nonclassical C-H···O hydrogen bond with a ring oxygen atom. researchgate.net This type of detailed structural insight highlights the power of DFT in identifying subtle intramolecular interactions that govern molecular stability. Functionals such as B3LYP are commonly paired with basis sets like 6-311G to investigate the geometries, frequencies, and ground-state energies of substituted 1,3-dioxanes.
Potential Energy Surface Calculations for Conformational Isomerization
The potential energy surface (PES) is a conceptual and mathematical map of a molecule's energy as a function of its geometry. By calculating the PES, chemists can identify stable conformers (local minima), transition states (saddle points), and the energy barriers that separate them.
For phenyl-substituted 1,3-dioxanes, PES calculations reveal the pathways of conformational isomerization between different chair and twist forms. epa.gov A study on 4-phenyl-1,3-dioxane using ab initio methods identified six distinct, energetically inequivalent pathways for the interconversion of equatorial and axial chair forms. epa.gov Similarly, a quantum-chemical study on 5-phenyl-1,3-dioxane at the RHF/6-31G(d) level of theory also elucidated two primary pathways for these isomerizations and estimated the potential barriers for the process. researchgate.net These calculations show that the global minimum on the PES typically corresponds to the equatorial chair conformer, while local minima are occupied by the axial chair and various twist conformers. researchgate.net
Table 1: Calculated Relative Energies of 5-Phenyl-1,3-dioxane Conformers (Data adapted from quantum-chemical studies on 5-substituted 1,3-dioxanes)
| Conformer | Relative Energy (kcal/mol) |
| Equatorial Chair (Ceq) | 0.0 |
| Axial Chair (Cax) | 1.3 |
| 2,5-Twist (2,5-T) | 5.9 |
| 1,4-Twist (1,4-T) | 9.3 |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum mechanics provides high accuracy, its computational cost can be prohibitive for studying the dynamic behavior of large molecules over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally efficient alternative.
MM methods use classical physics and a set of parameters known as a force field to calculate the potential energy of a molecule. marcelswart.eu A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govresearchgate.net MD simulations use these force fields to calculate the forces on each atom and then integrate Newton's equations of motion, allowing the molecule's conformational changes to be observed over time. arxiv.org
For the 1,3-dioxane (B1201747) system, MD simulations have shown that at room temperature, flexible twist and boat forms readily interconvert and ultimately relax into the more stable chair conformers. arxiv.org Although specific force field parameters for this compound would need to be developed and validated, likely using QM data as a benchmark, the general approach is well-established. nih.govmarcelswart.eu Such simulations would be invaluable for understanding how the bulky phenyl groups influence the flexibility of the dioxane ring and the rates of conformational exchange.
Analysis of Electronic Properties: Higher Occupied Molecular Orbital (HOMO) and Lower Unoccupied Molecular Orbital (LUMO) Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic properties.
A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net These energies are readily calculated using DFT methods. For instance, in a study of N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, the HOMO and LUMO energies were calculated using the B3LYP/6-311G basis set to understand charge transfer within the molecule.
Table 2: Theoretical Electronic Properties of a Substituted 1,3-Dioxane Analog (Data based on calculations for N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine)
| Parameter | Value (a.u.) | Value (eV) |
| EHOMO | -0.23929 | -6.511 |
| ELUMO | 0.01190 | 0.324 |
| Energy Gap (ΔE) | 0.25119 | 6.835 |
These calculations confirm that charge transfer occurs within the molecule and provide a quantitative measure of its electronic stability. Similar analyses for this compound would be essential for predicting its reactivity and suitability for applications in materials science.
Theoretical Calculations for Binding Affinity and Supramolecular Interactions
Theoretical methods are increasingly used to predict how a molecule might interact with other molecules, such as biological receptors or components of a supramolecular assembly. Calculating the binding affinity, or the strength of these interactions, is a major goal of computational chemistry. nih.gov
Methods for these calculations range from molecular docking, which predicts the preferred orientation of one molecule when bound to another, to more rigorous free-energy calculations like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov These computational approaches can estimate the free energy of binding (ΔGbind), providing a theoretical counterpart to experimentally measured affinity constants (e.g., Ki, Kd).
Studies have shown that analogs of this compound can act as inducers of cytochrome P450 enzymes by activating the constitutive androstane (B1237026) receptor (CAR). researchgate.net Theoretical calculations could be employed to model the docking of this compound into the CAR binding site, identifying key interactions and rationalizing its activity. Furthermore, understanding the molecule's electrostatic potential and capacity for non-covalent interactions (e.g., π-π stacking from the phenyl rings) is crucial for predicting its role in forming larger supramolecular structures.
Future Directions and Emerging Research Avenues for 2,4,6 Triphenyl 1,3 Dioxane Research
Development of Novel and More Efficient Synthetic Routes
The classical synthesis of 1,3-dioxanes is achieved through the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. nrochemistry.comwikipedia.org For 2,4,6-triphenyl-1,3-dioxane, this typically involves the reaction of styrene (B11656) with benzaldehyde (B42025). However, a significant challenge in traditional Prins reactions is controlling the product distribution, as reaction conditions can also favor the formation of 1,3-diols and allylic alcohols. wikipedia.orgchemeurope.comorganic-chemistry.org
Future research is focused on developing more selective and efficient catalytic systems. Key areas of investigation include:
Advanced Catalysts: Exploration is moving beyond traditional Brønsted and Lewis acids towards more sophisticated and reusable catalysts. nrochemistry.com Solid acid catalysts, such as zeolites (e.g., HZSM-5), ion-exchange resins (e.g., Amberlyst-15), and mesoporous materials like ZnAlMCM-41, offer advantages in terms of separation, recyclability, and potentially higher selectivity. organic-chemistry.orgrsc.org Heteropolyacids, such as phosphotungstic acid, have demonstrated high efficiency and reusability in the synthesis of related 1,3-dioxanes and represent a promising route for the triphenyl derivative. researchgate.net
Asymmetric Synthesis: A major frontier is the development of a catalytic asymmetric Prins reaction to produce enantioenriched this compound. The use of confined Brønsted acid catalysts has already proven successful for the enantioselective synthesis of other chiral 1,3-dioxanes from styrenes. researchgate.netnih.gov Applying this methodology would provide access to optically active building blocks with defined stereochemistry at three positions on the dioxane ring.
Novel Catalytic Systems: Alternative catalytic approaches, such as using molecular iodine in conjunction with bis(trifluoromethanesulfonyl)imide salts, are being explored to promote the Prins cyclization under different conditions, potentially offering unique selectivity profiles. thieme-connect.com
The table below summarizes various catalytic approaches for 1,3-dioxane (B1201747) synthesis, highlighting potential avenues for optimizing the production of this compound.
| Catalyst Type | Examples | Potential Advantages for Synthesis |
| Brønsted Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Low cost, readily available |
| Lewis Acids | Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄) | High activity, can tune reactivity |
| Solid Acids | HZSM-5, Amberlyst-15, ZnAlMCM-41 | Reusability, simplified workup, environmental benefits |
| Heteropolyacids | Phosphotungstic acid | High activity and selectivity, water tolerance, reusable |
| Chiral Acids | Confined imino-imidodiphosphate (iIDP) catalysts | Enantioselectivity, access to chiral building blocks |
Exploration of New Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely governed by the acetal (B89532) functional group and its three pendant phenyl rings. While generally stable under neutral and basic conditions, the dioxane ring is susceptible to acid-catalyzed cleavage, a property foundational to its use as a protecting group for 1,3-diols. thieme-connect.de
Future research will likely delve into more nuanced aspects of its reactivity:
Stereoselective Ring-Opening: Beyond simple hydrolysis, the development of catalysts for the highly stereoselective ring-opening of specific isomers of this compound could provide a powerful tool for asymmetric synthesis. Accessing enantioenriched 1,3-diols from chiral dioxanes is a key application that transforms the dioxane from a simple product into a valuable synthetic intermediate. researchgate.netnih.gov
Functionalization of Phenyl Rings: The three phenyl groups offer sites for electrophilic aromatic substitution. Future work could explore the selective functionalization of these rings to synthesize novel derivatives. A study on analogs of 2,4,6-triphenyldioxane-1,3 found that introducing substituents onto one of the phenyl rings dramatically altered the molecule's biological activity, indicating that the electronic properties of the rings are crucial for molecular interactions and can be tuned to modulate function. nih.gov
Oxidative Transformations: The acetal C-H bond at the C2 position is a potential site for oxidation. Investigating controlled oxidation reactions could lead to ring-opened products like hydroxy esters or other novel structures. organic-chemistry.orgscribd.com This opens a pathway to transform the dioxane core into different functional group arrays.
Integration of Advanced Spectroscopic and Computational Methodologies
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and designing new applications. The chair conformation is known to be the most stable for the 1,3-dioxane ring, and for the triphenyl derivative, steric considerations would heavily favor a conformation where all three phenyl groups occupy equatorial positions. thieme-connect.de
Emerging research will leverage a synergy between computational and experimental techniques:
High-Level Computational Modeling: While the basic conformational preference is known, detailed insights can be gained using advanced computational methods. Density Functional Theory (DFT) and ab initio calculations can precisely determine the relative energies of different conformers (e.g., chair, twist-boat), map the potential energy surface, and calculate the energy barriers for ring inversion. nih.govresearchgate.netresearchgate.net These models can also predict spectroscopic signatures, such as NMR chemical shifts, aiding in experimental characterization.
Advanced Spectroscopic Analysis: High-field Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for structural elucidation. Future studies will employ multi-dimensional NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, to confirm through-space proximities and definitively establish the stereochemistry of cis and trans isomers. The detailed 1H and 13C NMR data available for structurally related compounds, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane, provide a solid foundation for interpreting the spectra of the triphenyl analog. google.com
The following table outlines the expected conformational preferences and the methodologies used to study them.
| Conformer | Relative Energy | Key Structural Feature | Investigative Methodology |
| Chair | Lowest | All three phenyl groups in equatorial positions to minimize steric strain. | DFT/Ab initio calculations, 1D/2D NMR Spectroscopy |
| Twist-Boat | Higher | A flexible, non-planar conformation. | DFT/Ab initio calculations (for transition states and local minima) |
Expanding Applications in Materials Science and Chiral Technologies Beyond Current Paradigms
The unique combination of a stereochemically defined heterocyclic core and multiple aromatic groups suggests that this compound could find applications beyond its role as a simple chemical entity.
Future research is anticipated to explore its potential in two key areas:
Materials Science: While the related compound 2,4,6-triphenyl-1,3,5-triazine (B147588) has been extensively studied for applications in organic light-emitting diodes (OLEDs) and as a polymer additive, the potential of the dioxane analog remains largely untapped. nih.govsigmaaldrich.com The rigid, bulky nature of the this compound unit could be exploited by incorporating it into polymer backbones. This could impart desirable properties such as increased thermal stability, modified morphology, and altered chain packing, leading to new materials with tailored characteristics.
Chiral Technologies: The ability to synthesize chiral, enantioenriched versions of this compound opens up significant opportunities. nih.gov The molecule itself could serve as a chiral scaffold or a chiral dopant. Furthermore, its derivatives can act as valuable intermediates in the synthesis of complex, optically active molecules. The use of related chiral heterocycles, like 1,3-dioxolan-4-ones, as "chiral acyl anion equivalents" provides a strategic blueprint for how derivatives of this compound could be employed in sophisticated asymmetric syntheses. mdpi.com The growing importance of chiral 1,1-diaryl motifs as pharmacophores in drug discovery further highlights the potential value of chiral derivatives of this compound. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
